molecular formula C13H18BrNO2 B069415 Tert-butyl 2-bromophenethylcarbamate CAS No. 171663-06-2

Tert-butyl 2-bromophenethylcarbamate

Cat. No.: B069415
CAS No.: 171663-06-2
M. Wt: 300.19 g/mol
InChI Key: CCLKBQZVNSHZLO-UHFFFAOYSA-N
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Description

Tert-butyl 2-bromophenethylcarbamate is an organic compound with the molecular formula C13H18BrNO2. It is a carbamate derivative, characterized by the presence of a tert-butyl group, a bromine atom attached to a phenethyl group, and a carbamate functional group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of tert-butyl 2-bromophenethylcarbamate typically begins with 2-bromophenethylamine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine.

    Procedure: The 2-bromophenethylamine is first dissolved in the solvent, followed by the addition of the base. Tert-butyl chloroformate is then added dropwise to the reaction mixture, which is stirred at room temperature for several hours. The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product. Purification is typically achieved through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: Tert-butyl 2-bromophenethylcarbamate can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common nucleophiles include amines, thiols, and alkoxides.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The phenethyl group can undergo oxidation to form corresponding ketones or carboxylic acids, while reduction can yield the corresponding alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous media.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.

    Hydrolysis: 2-bromophenethylamine and carbon dioxide.

    Oxidation: 2-bromoacetophenone or 2-bromobenzoic acid.

    Reduction: 2-bromo-1-phenylethanol.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Tert-butyl 2-bromophenethylcarbamate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Protecting Group: The tert-butyl carbamate group serves as a protecting group for amines in multi-step organic syntheses.

Biology and Medicine

    Pharmacological Studies: The compound is investigated for its potential biological activity, including its role as a precursor in the synthesis of bioactive molecules.

    Drug Development: It is used in the development of new therapeutic agents, particularly those targeting neurological and inflammatory pathways.

Industry

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl 2-bromophenethylcarbamate exerts its effects depends on its specific application. In pharmacological contexts, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and carbamate group can influence the compound’s binding affinity and specificity, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-chlorophenethylcarbamate: Similar structure but with a chlorine atom instead of bromine.

    Tert-butyl 2-fluorophenethylcarbamate: Contains a fluorine atom, offering different reactivity and biological activity.

    Tert-butyl 2-iodophenethylcarbamate: Features an iodine atom, which can affect its chemical and pharmacological properties.

Uniqueness

Tert-butyl 2-bromophenethylcarbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated analogs

Properties

IUPAC Name

tert-butyl N-[2-(2-bromophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-9-8-10-6-4-5-7-11(10)14/h4-7H,8-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLKBQZVNSHZLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598800
Record name tert-Butyl [2-(2-bromophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171663-06-2
Record name tert-Butyl [2-(2-bromophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[2-(2-bromophenyl)ethyl]carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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